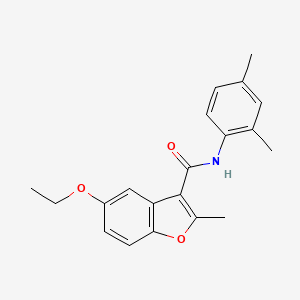

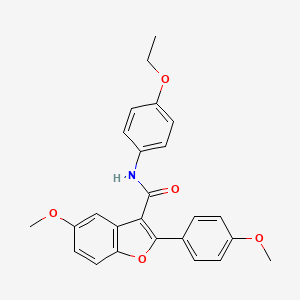

N-(2,4-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide, abbreviated as N-DMP-MPPB, is an organic compound with a range of scientific applications. It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and is composed of a benzofuran ring with an amide group attached to the 3-position of the benzofuran ring. This compound has been studied extensively in the scientific community, particularly in the fields of organic synthesis and drug discovery.

Wirkmechanismus

Target of Action

It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins .

Mode of Action

The compound’s interaction with its targets leads to overexcitation, paralysis, and death in insects . This is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

Based on its similarity to amitraz, it may affect pathways related to neurotransmission, particularly those involving alpha-adrenergic and octopamine receptors .

Pharmacokinetics

Amitraz, a structurally similar compound, is known to undergo hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine and 2,4-dimethylformanilide .

Result of Action

Based on its similarity to amitraz, it can be inferred that the compound’s action results in overexcitation, paralysis, and death in insects .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Vorteile Und Einschränkungen Für Laborexperimente

N-DMP-MPPB has a variety of advantages and limitations for laboratory experiments. One of the main advantages of using N-DMP-MPPB in laboratory experiments is that it is relatively easy to synthesize and is readily available. In addition, the compound is relatively stable and has a wide range of applications in organic synthesis and drug discovery. However, one of the main limitations of using N-DMP-MPPB in laboratory experiments is that it is not water-soluble, which can make it difficult to use in certain types of experiments.

Zukünftige Richtungen

N-DMP-MPPB has a variety of potential future directions. One potential future direction is the synthesis of new organic compounds using N-DMP-MPPB as a starting material. In addition, N-DMP-MPPB could be used in the synthesis of new drugs, such as anti-inflammatory drugs, anti-cancer drugs, and enzyme inhibitors. Finally, N-DMP-MPPB could be used in the synthesis of a variety of other compounds, such as antimicrobial agents and antioxidants.

Synthesemethoden

N-DMP-MPPB can be synthesized through a variety of methods. The most commonly used method is a three-step process, which involves the initial synthesis of the benzofuran ring, the addition of an amide group, and the introduction of the 2,4-dimethylphenyl group. The initial synthesis of the benzofuran ring involves the condensation of 2-aminobenzoic acid with formaldehyde to form the benzofuran ring. The amide group is then added to the 3-position of the benzofuran ring via the reaction of N-methylformamide and the benzofuran ring. Finally, the 2,4-dimethylphenyl group is added to the benzofuran ring via the reaction of 2,4-dimethylphenyl bromide and anhydrous sodium carbonate.

Wissenschaftliche Forschungsanwendungen

N-DMP-MPPB has a wide range of applications in the scientific community. It has been used in the synthesis of a variety of organic compounds, such as 2,4-dimethylphenyl-2-phenyl-1-benzofuran-3-carboxamide, which is a potential anti-cancer drug. In addition, N-DMP-MPPB has been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug celecoxib. N-DMP-MPPB has also been used in the synthesis of a variety of enzyme inhibitors, such as the HIV-1 protease inhibitor indinavir. Finally, N-DMP-MPPB has been used in the synthesis of a variety of other compounds, such as the antifungal agent econazole.

Biochemische Analyse

Biochemical Properties

N-(2,4-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with octopamine receptors, which are involved in neurotransmission . The nature of these interactions includes binding to the receptor sites, leading to changes in receptor activity and downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate octopamine receptors, leading to altered cellular responses such as increased neurotransmitter release and changes in metabolic activity . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to octopamine receptors, leading to receptor activation and subsequent changes in intracellular signaling pathways . This compound can also inhibit or activate enzymes, resulting in altered metabolic processes and gene expression. For instance, it has been shown to inhibit monoamine oxidases, which are involved in the degradation of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. For example, it is metabolized by monoamine oxidases, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound can affect its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can impact gene expression and other nuclear processes.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-15-9-11-20(16(2)13-15)25-24(26)22-19-14-18(27-3)10-12-21(19)28-23(22)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFVYRZQPPFYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

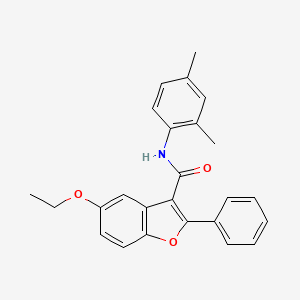

![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)

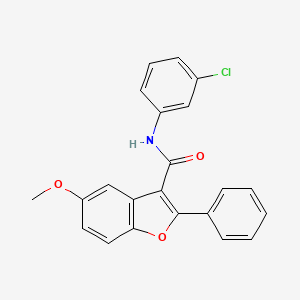

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)

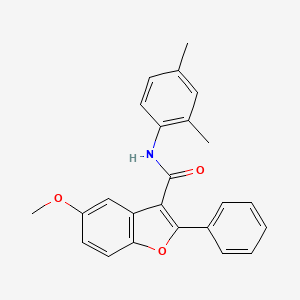

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)

![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)